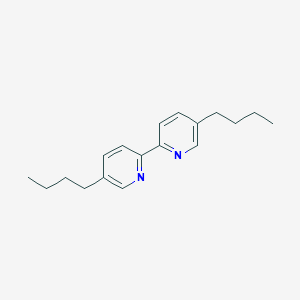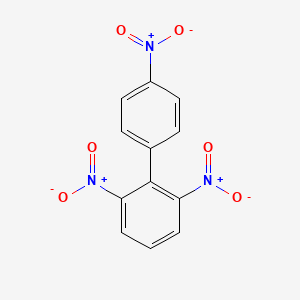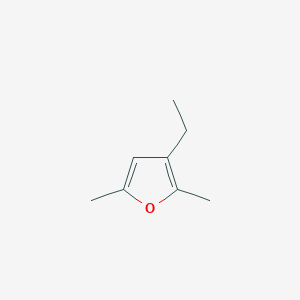
3-Ethyl-2,5-dimethylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2,5-dimethylfuran is a heterocyclic organic compound with the molecular formula C8H12O It is a derivative of furan, characterized by the presence of ethyl and methyl groups at the 3rd and 2nd, 5th positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,5-dimethylfuran typically involves the alkylation of 2,5-dimethylfuran. One common method is the Friedel-Crafts alkylation, where 2,5-dimethylfuran reacts with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often utilize heterogeneous catalysis to convert biomass-derived intermediates, such as hydroxymethylfurfural, into the desired furan derivatives. The use of non-noble metal catalysts and optimized reaction conditions ensures high yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-2,5-dimethylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation of this compound can yield tetrahydrofuran derivatives. Catalysts such as palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the furan ring. For example, nitration using nitric acid (HNO3) can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: HNO3 for nitration, sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Furanones, carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Nitrofurans, sulfonated furans.
Applications De Recherche Scientifique
3-Ethyl-2,5-dimethylfuran has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is investigated as a biofuel due to its high energy density and stability.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2,5-dimethylfuran involves its interaction with various molecular targets. In biological systems, it can undergo metabolic transformations mediated by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, potentially exerting antimicrobial or anti-inflammatory effects . In the context of biofuels, its combustion mechanism involves the formation of intermediate radicals, contributing to its high energy release .
Comparaison Avec Des Composés Similaires
2,5-Dimethylfuran: A derivative of furan with two methyl groups at the 2nd and 5th positions. It is also studied as a biofuel and has similar chemical properties.
3-Acetyl-2,5-dimethylfuran: This compound has an acetyl group at the 3rd position, making it a useful intermediate in organic synthesis.
2,5-Dimethyl-3-furoic acid: A carboxylic acid derivative of 2,5-dimethylfuran, used in the preparation of various chemical compounds.
Uniqueness of 3-Ethyl-2,5-dimethylfuran: The presence of an ethyl group at the 3rd position in this compound distinguishes it from other similar compounds. This structural variation can influence its reactivity and physical properties, making it a unique candidate for specific applications in biofuels and pharmaceuticals.
Propriétés
Numéro CAS |
10599-62-9 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
3-ethyl-2,5-dimethylfuran |
InChI |
InChI=1S/C8H12O/c1-4-8-5-6(2)9-7(8)3/h5H,4H2,1-3H3 |
Clé InChI |
XDCCUETYAWEEOS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(OC(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


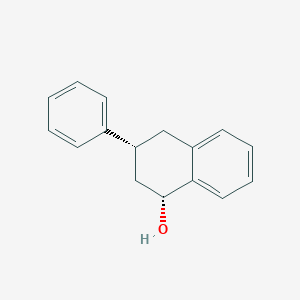
![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)
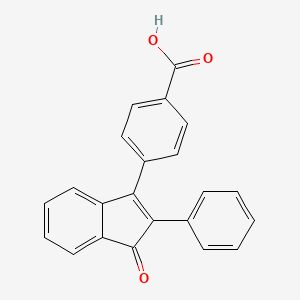
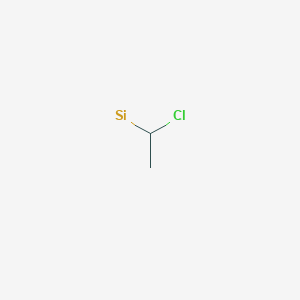
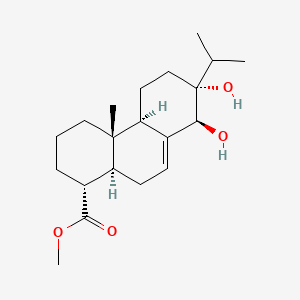

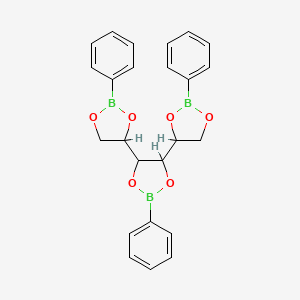
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)
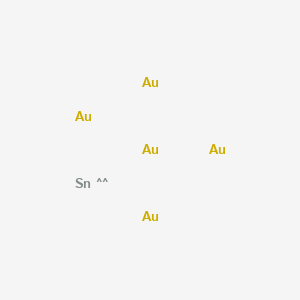
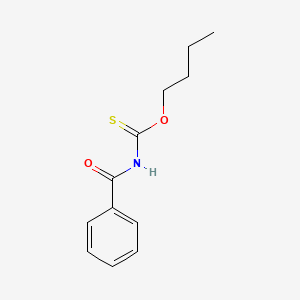
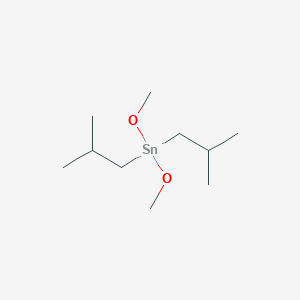
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
